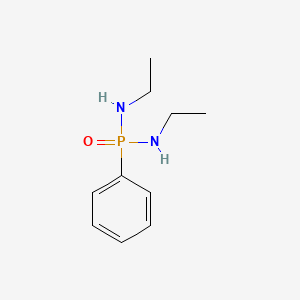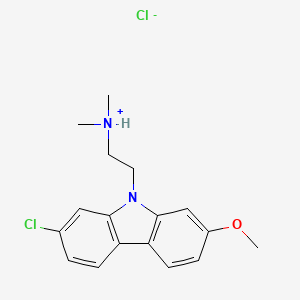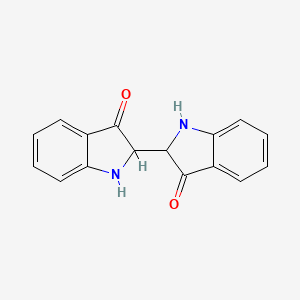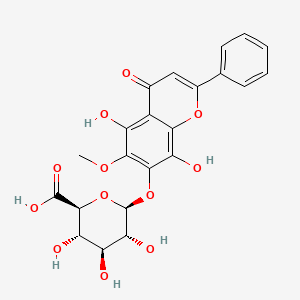
3,3',3'',3'''-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol is a chemical compound with the molecular formula C19H43N3O5 and a molar mass of 393.56182 g/mol . It is known for its complex structure, which includes multiple hydroxyl and imino groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol typically involves the reaction of ethylenediamine with 3-chloropropanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the imino group, followed by the addition of hydroxyl groups to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imino groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol involves its interaction with various molecular targets. The hydroxyl and imino groups allow it to form hydrogen bonds and coordinate with metal ions, making it effective in stabilizing proteins and nucleic acids. Additionally, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol
- 3,3’,3’‘,3’‘’-(((2-Hydroxyethyl)imino)bis(ethylenenitrilo))tetrapropanol
- 3,3’,3’‘,3’‘’-(((4-Hydroxybutyl)imino)bis(ethylenenitrilo))tetrapropanol
Uniqueness
3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol is unique due to its specific combination of hydroxyl and imino groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions .
Propiedades
Número CAS |
19437-46-8 |
|---|---|
Fórmula molecular |
C19H43N3O5 |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
3-[2-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |
InChI |
InChI=1S/C19H43N3O5/c23-15-1-6-20(7-2-16-24)11-13-22(10-5-19-27)14-12-21(8-3-17-25)9-4-18-26/h23-27H,1-19H2 |
Clave InChI |
VGXGNFMEUOMDAJ-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCCO)CCN(CCCO)CCN(CCCO)CCCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)








![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)
![Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15342269.png)
